molecular formula C9H10N2O2 B6341814 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione CAS No. 1148027-26-2

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione

Cat. No.: B6341814
CAS No.: 1148027-26-2
M. Wt: 178.19 g/mol
InChI Key: RSBUABRFMGKECF-UHFFFAOYSA-N
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Description

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-substituted pyrrole with a suitable pyridine derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione is unique due to its specific ethyl substitution, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-3-6-7(9(13)11-5)4-10-8(6)12/h3H,2,4H2,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBUABRFMGKECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CNC2=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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